2-Bromobutane-D9
Overview
Description
2-Bromobutane-D9 is a deuterated analog of 2-Bromobutane, where nine hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased molecular weight and altered vibrational frequencies compared to its non-deuterated counterpart. These properties make it valuable in various fields, including chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobutane-D9 can be synthesized through the reaction of 2-Butanol-D9 with hydrobromic acid. The reaction typically occurs under reflux conditions, where the alcohol is converted to the corresponding bromide. The general reaction is as follows:
CD3CD2CD2CD2OH+HBr→CD3CD2CD2CD2Br+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated reagents and catalysts to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobutane-D9 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Elimination Reactions: When treated with a strong base, this compound can undergo dehydrohalogenation to form butenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under heated conditions.
Major Products:
Substitution: The major product is typically the corresponding substituted butane.
Elimination: The major products are butenes, with 2-butene being the predominant product due to the stability of the double bond.
Scientific Research Applications
2-Bromobutane-D9 is widely used in scientific research for various applications:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: It serves as a tracer in metabolic studies to track the incorporation and transformation of deuterated compounds.
Medicine: It is used in the development of deuterated drugs, which may have improved pharmacokinetic properties.
Industry: It is employed in the synthesis of other deuterated compounds and materials.
Mechanism of Action
The mechanism of action of 2-Bromobutane-D9 in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the bromine atom is removed along with a hydrogen atom from an adjacent carbon, resulting in the formation of a double bond.
Comparison with Similar Compounds
2-Bromobutane-D9 can be compared with other similar compounds such as:
1-Bromobutane-D9: An isomer where the bromine atom is attached to the first carbon atom.
2-Chlorobutane-D9: A similar compound where the bromine atom is replaced by chlorine.
2-Bromo-2-methylpropane-D9: A compound with a different carbon skeleton but similar bromine substitution.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in spectroscopic studies and tracer experiments. Its properties differ from non-deuterated analogs, making it a valuable tool in various scientific disciplines.
Properties
IUPAC Name |
2-bromo-1,1,1,2,3,3,4,4,4-nonadeuteriobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAPQYNGXVBF-CBZKUFJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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